molecular formula C11H13N3O2 B8202956 Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate

Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B8202956
M. Wt: 219.24 g/mol
InChI Key: FLZQOANELHFJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The tert-butyl group attached to the nitrogen atom of the pyrazole ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. For example, the reaction of tert-butyl hydrazine with 2-cyanopyridine under acidic conditions can lead to the formation of the desired pyrazolopyridine structure. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of downstream signaling pathways. This inhibition can result in various biological effects, such as the suppression of cell proliferation, induction of apoptosis, and inhibition of inflammation .

Comparison with Similar Compounds

Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the tert-butyl group, which can enhance its stability and influence its interactions with biological targets.

Properties

IUPAC Name

tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-12-6-8(9)7-13-14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZQOANELHFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.